molecular formula C19H21Cl3O2 B14694053 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane CAS No. 34197-14-3

2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane

Cat. No.: B14694053
CAS No.: 34197-14-3
M. Wt: 387.7 g/mol
InChI Key: ACORRYZQMFGACZ-UHFFFAOYSA-N
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Description

2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane is an organic compound that belongs to the class of trichloroethanes. These compounds are characterized by the presence of three chlorine atoms attached to a central carbon atom. The ethoxy and propoxy groups attached to the phenyl rings add to the complexity and potential functionality of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane typically involves the reaction of p-ethoxybenzene and p-propoxybenzene with trichloroacetaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the aromatic rings are alkylated by the trichloroacetaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized temperature and pressure conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Methoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane
  • 2-(p-Ethoxyphenyl)-2-(p-butoxyphenyl)-1,1,1-trichloroethane
  • 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethene

Uniqueness

The uniqueness of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and propoxy groups provides a distinct steric and electronic environment compared to similar compounds.

Properties

CAS No.

34197-14-3

Molecular Formula

C19H21Cl3O2

Molecular Weight

387.7 g/mol

IUPAC Name

1-ethoxy-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene

InChI

InChI=1S/C19H21Cl3O2/c1-3-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(10-6-14)23-4-2/h5-12,18H,3-4,13H2,1-2H3

InChI Key

ACORRYZQMFGACZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl

Origin of Product

United States

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